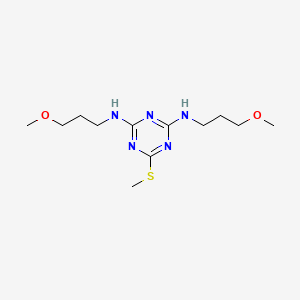
Lambast
Vue d'ensemble
Description
Lambast is a herbicide.
Mécanisme D'action
IN GENERAL, TRIAZINE HERBICIDES POSSESS A BROAD SPECTRUM OF ACTIVITY ACROSS A WIDE RANGE OF WEEDS AMONG BOTH THE GRASS & NONGRASS ANNUAL & PERENNIAL SPECIES. THEY MAY EXERT ACTIVITY VIA EITHER FOLIAR UPTAKE OR SOIL APPLICATION OR BOTH. BROADER ACTIVITY APPEARS TO OCCUR VIA SOIL UPTAKE, WHILE THE FOLIAR ACTIVE CMPD ... TEND TO BE LIMITED IN THEIR ACTIVITY TO THE SIMPLE ANNUALS OR MERELY TO FOLIAGE KILL OF PERENNIALS. ... THE MODE OF ACTION ... APPEARS TO BE RELATED TO THEIR EXTREMELY EFFECTIVE INHIBITION OF PHOTOSYNTHESIS BY BLOCKING THE HILL REACTION STEP, WHICH IS PROBABLY THEIR PRIMARY MECHANISM OF ACTION. /TRIAZINES/
... Their chief mode of action appears to involve carbohydrate metabolism. The chlorinated s-triazines inhibit starch accumulation by blocking the prodn of sugars. Similar behavior has been shown for the methoxy & methylthio-s-triazines. It has been reported that the s-triazines affect the tricarboxylic acid cycle with activation of phospho-phenyl pyruvate-carboxylase causing the disappearance of sucrose & glyceric acid with the formation of aspartic & malic acids. /S-triazines/
Simazine, as well as other triazines, appears to act on metabolism of plant hormones, particularly plant growth regulation hormones. This conclusion results from studies in which triazines (including simazine), when applied at low rates, resulted in more vigorous and healthy plants than controls, yet at higher rates of application, resulted in growth inhibition. /Simazine & other triazines/
SINCE CHLOROSIS IS THE FIRST SIGN OF THE EFFECT OF TRIAZINES ON PLANTS, INTERFERENCE WITH CARBON DIOXIDE ASSIMILATION & SUGAR FORMATION CAN BE EXPECTED. STUDIES SHOWING THAT HILL REACTION IS INHIBITED CONFIRMED THIS. /TRIAZINES/
Applications De Recherche Scientifique
Chemical Properties and Historical Context
Lambast is a compound that was once marketed as a herbicide. However, its commercial interest has diminished over time, leading to limited contemporary applications. The compound is characterized by its unique molecular structure, which contributes to its biological activities and potential uses in research.
Herbicidal Potential
Historically, this compound was investigated for its herbicidal properties. Although it is no longer widely used in commercial herbicides, studies have explored its effectiveness against specific weed species. Research indicated that this compound could inhibit the growth of certain plants by disrupting their metabolic processes.
Given its past use as a herbicide, this compound has been the subject of environmental impact assessments. Studies have evaluated its persistence in soil and potential effects on non-target organisms. Findings suggest that while this compound degrades over time, its residues can still pose risks to certain ecosystems.
Case Study 1: Herbicide Efficacy
A field study conducted in the Midwest evaluated the effectiveness of this compound against common agricultural weeds. The results indicated a significant reduction in weed biomass when this compound was applied at specific growth stages.
- Location: Midwest USA
- Weed Species Targeted: Common lambsquarters, pigweed
- Application Rate: 1.5 kg/ha
- Results: 70% reduction in weed biomass
Case Study 2: Antifungal Activity
In vitro studies assessed the antifungal properties of this compound against several pathogenic fungi. The compound demonstrated effective inhibition of fungal growth at varying concentrations.
- Fungi Tested: Fusarium spp., Aspergillus spp.
- Concentration Range: 50-200 µg/mL
- Results: 60-80% inhibition of fungal growth
Propriétés
Numéro CAS |
845-52-3 |
|---|---|
Formule moléculaire |
C12H23N5O2S |
Poids moléculaire |
301.41 g/mol |
Nom IUPAC |
2-N,4-N-bis(3-methoxypropyl)-6-methylsulfanyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C12H23N5O2S/c1-18-8-4-6-13-10-15-11(14-7-5-9-19-2)17-12(16-10)20-3/h4-9H2,1-3H3,(H2,13,14,15,16,17) |
Clé InChI |
FBMDQVBGIYSDTI-UHFFFAOYSA-N |
SMILES |
COCCCNC1=NC(=NC(=N1)SC)NCCCOC |
SMILES canonique |
COCCCNC1=NC(=NC(=N1)SC)NCCCOC |
Apparence |
Solid powder |
Color/Form |
CRYSTALS WHITE SOLID |
melting_point |
55.0 °C 55-59 °C |
Key on ui other cas no. |
845-52-3 |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
3.32e-04 M INSOL IN WATER; VERY SOL IN ACETONE & BENZENE; SLIGHTLY SOL IN ETHANOL |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Lambast; MPMT; CP 17029; CP-17029; CP17029; HSDB 1520; EPA Pesticide Chemical Code 082701; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















